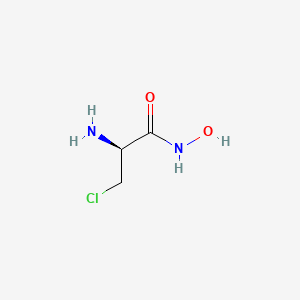
Propanamide, 2-amino-3-chloro-N-hydroxy-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroalanine hydroxamate is a compound that combines the structural features of 3-chloroalanine and hydroxamic acid. It is an unnatural amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by the presence of a chloro group attached to the alanine backbone and a hydroxamate functional group, which is known for its metal-chelating properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then reacted with a chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride . The hydroxamate group can be introduced through nucleophilic acyl substitution reactions involving carboxylic acids or their derivatives with hydroxylamine .
Industrial Production Methods
The industrial production of 3-chloroalanine hydroxamate can be achieved through scalable synthetic routes that ensure high purity and yield. The process involves mild reaction conditions and environmentally friendly procedures, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Chloroalanine hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamate group to amine or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted alanine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Chloroalanine hydroxamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-chloroalanine hydroxamate involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with specific molecular targets, such as histone deacetylases, thereby affecting gene expression and cell cycle regulation .
類似化合物との比較
Similar Compounds
Compounds similar to 3-chloroalanine hydroxamate include other hydroxamic acid derivatives, such as:
Marimastat: A potent matrix metalloprotease inhibitor.
Belinostat: An HDAC inhibitor used in cancer therapy.
Panobinostat: Another HDAC inhibitor with applications in multiple myeloma treatment.
Uniqueness
What sets 3-chloroalanine hydroxamate apart from other similar compounds is its unique combination of a chloroalanine backbone and a hydroxamate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
23628-35-5 |
|---|---|
分子式 |
C3H7ClN2O2 |
分子量 |
138.55 g/mol |
IUPAC名 |
(2S)-2-amino-3-chloro-N-hydroxypropanamide |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChIキー |
QCWBXJPECQJXKJ-UWTATZPHSA-N |
異性体SMILES |
C([C@H](C(=O)NO)N)Cl |
正規SMILES |
C(C(C(=O)NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



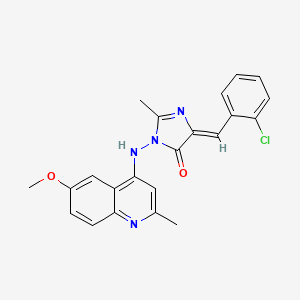
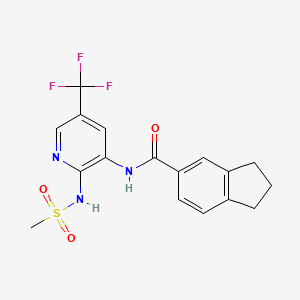
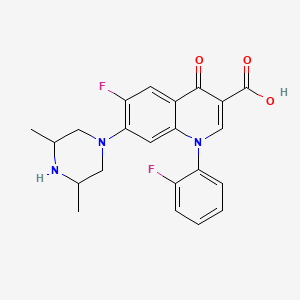
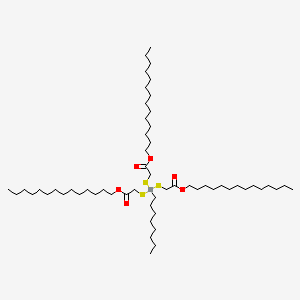
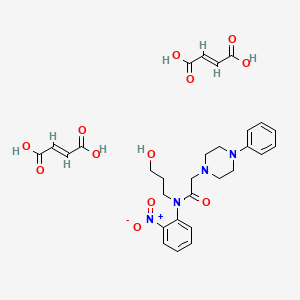

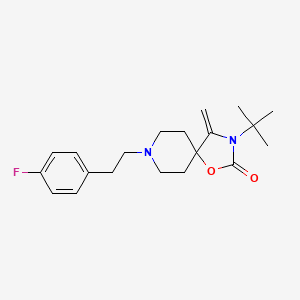

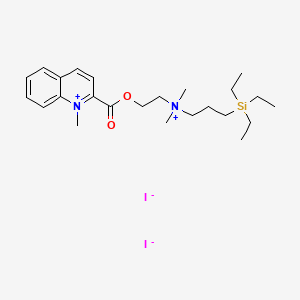
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)



